Isoxazole-3,5-diamine
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Overview
Description
Isoxazole-3,5-diamine is a heterocyclic compound that contains an isoxazole ring with two amino groups attached at the 3rd and 5th positions
Preparation Methods
Synthetic Routes and Reaction Conditions
Isoxazole-3,5-diamine can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of hydroxylamine with 1,3-diketones or derivatives of propiolic acid can lead to the formation of isoxazole rings . Additionally, microwave-assisted synthesis has been reported to be effective for regioselective synthesis of isoxazole-linked compounds .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts such as copper (I) or ruthenium (II) in cycloaddition reactions is common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Isoxazole-3,5-diamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different products.
Reduction: Reduction reactions can modify the functional groups attached to the isoxazole ring.
Substitution: The amino groups at the 3rd and 5th positions can participate in substitution reactions with various reagents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. For example, the use of tert-butyl nitrite or isoamyl nitrite enables efficient synthesis of substituted isoxazoles from aldoximes and alkynes .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For instance, oxidation reactions can lead to the formation of nitro derivatives, while substitution reactions can yield various substituted isoxazoles .
Scientific Research Applications
Isoxazole-3,5-diamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of isoxazole-3,5-diamine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, isoxazole derivatives have been shown to inhibit certain enzymes involved in disease pathways .
Comparison with Similar Compounds
Similar Compounds
Isoxazole: The parent compound with a similar ring structure but without the amino groups.
Oxazole: An analog with the nitrogen atom in a different position.
Pyrrole: An analog without the oxygen atom.
Uniqueness
Isoxazole-3,5-diamine is unique due to the presence of amino groups at specific positions on the isoxazole ring, which imparts distinct chemical and biological properties. This makes it a valuable compound for various applications in research and industry .
Properties
IUPAC Name |
1,2-oxazole-3,5-diamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C3H5N3O/c4-2-1-3(5)7-6-2/h1H,5H2,(H2,4,6) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IBIBVXBQQRMTRC-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(ON=C1N)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C3H5N3O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50511257 |
Source
|
Record name | 1,2-Oxazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
99.09 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
412301-06-5 |
Source
|
Record name | 1,2-Oxazole-3,5-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50511257 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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